molecular formula C22H44N6S2 B1506991 Bis(11-azidoundecyl) disulfide CAS No. 881375-91-3

Bis(11-azidoundecyl) disulfide

Cat. No.: B1506991
CAS No.: 881375-91-3
M. Wt: 456.8 g/mol
InChI Key: GIGNSCLNVXDBBG-UHFFFAOYSA-N
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Description

Bis(11-azidoundecyl) disulfide is a chemical compound with the empirical formula C22H44N6S2 . It has a molecular weight of 456.75 . The compound is available for research and development use .


Molecular Structure Analysis

The molecular structure of this compound consists of two 11-azidoundecyl groups connected by a disulfide bond . The InChI string representation of the molecule is InChI=1S/C22H44N6S2/c23-27-25-19-15-11-7-3-1-5-9-13-17-21-29-30-22-18-14-10-6-2-4-8-12-16-20-26-28-24/h1-22H2 .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 456.8 g/mol . The compound has a complexity of 397 and a topological polar surface area of 79.3 Ų .

Scientific Research Applications

Self-Healing Materials

Bis(11-azidoundecyl) disulfide has implications in the development of self-healing materials. A study highlighted the use of aromatic disulfide metathesis, where compounds like bis(4-aminophenyl) disulfide serve as dynamic crosslinkers in designing self-healing poly(urea–urethane) elastomers. These materials demonstrate significant healing efficiency at room temperature without requiring catalysts or external intervention (Rekondo et al., 2014).

Vulcanization in Polymer Science

In polymer science, especially in vulcanization, this compound plays a crucial role. A study on Bis(diisopropyl)thiophosphoryl disulfide (DIPDIS) as a sulfur donor in cis-1,4-polyisoprene vulcanization reveals that these disulfides are integral in forming poly- and disulfidic crosslinks, enhancing the thermal and oxidative aging behavior of vulcanizates (Pimblott et al., 1975).

Electrosynthesis

This compound is significant in electrosynthesis processes. The electrosynthesis of hetero-hetero atom bonds, like Bis(dialkylthiocarbamoyl) disulfides from dialkylamines and carbon disulfide, demonstrates the compound's utility in creating complex chemical structures through electrolysis (Torii et al., 1978).

Pharmaceutical and Biomedical Research

In the field of pharmaceutical and biomedical research, this compound is used in synthesizing oligodeoxyribonucleotide phosphorothioate analogues. New sulfurizing agents like bis(benzenesulfonyl)disulfide and others are developed for automated synthesis, showcasing the compound's relevance in creating biologically significant structures (Efimov et al., 1995).

Structural Chemistry

In structural chemistry, studies on bis(organothiophosphoryl) disulfides, including their crystal and molecular structures, reveal insights into the dynamics of these compounds. This research contributes to understanding the structural properties and potential applications of this compound in materials science and chemistry (Knopik et al., 1993).

Weak Sulfur Interactions and Hydrogen Bonds

The study of bis[2-(1H-Benzimidazol-2-yl)phenyl]disulfide derivatives provides insights into weak sulfur interactions and hydrogen bonds, which are crucial in understanding the molecular behavior of this compound and similar compounds (Esparza-Ruiz et al., 2007).

Safety and Hazards

Bis(11-azidoundecyl) disulfide may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with appropriate personal protective equipment, including gloves and eye protection . If inhaled, move to fresh air and seek medical attention if symptoms persist . In case of skin or eye contact, rinse with plenty of water and seek medical advice .

Future Directions

The future directions for the use of Bis(11-azidoundecyl) disulfide are not clear from the information available. It is currently used for research and development purposes . Further studies could explore its potential applications in various fields.

Biochemical Analysis

Biochemical Properties

Bis(11-azidoundecyl) disulfide plays a significant role in biochemical reactions, primarily due to its azide groups. These groups can be reduced to corresponding amines, making the compound a valuable intermediate in the synthesis of new organic compounds . In biochemical contexts, this compound interacts with various enzymes and proteins. For instance, it can be used in click chemistry reactions, where the azide groups react with alkynes in the presence of a copper catalyst to form stable triazole linkages. This interaction is crucial for labeling and modifying biomolecules .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The azide groups can participate in click chemistry reactions, leading to the formation of stable triazole linkages. These reactions can result in enzyme inhibition or activation, depending on the specific biomolecules involved. Additionally, the disulfide linkage in this compound can undergo reduction to form thiols, which can further interact with cellular components and influence gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. This compound is generally stable when stored at low temperatures (2-8°C), but it can degrade over time, especially under conditions that promote the reduction of azide groups or disulfide linkages . Long-term studies have shown that the compound can have sustained effects on cellular processes, depending on its stability and the specific experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modify biomolecules without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including irritation of the eyes, skin, and respiratory system . Threshold effects have been observed, where the compound’s impact on cellular function and metabolism becomes more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The azide groups can be reduced to amines, which can then participate in further biochemical reactions. Additionally, the disulfide linkage can be reduced to form thiols, which are essential for various metabolic processes. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For example, the azide groups can facilitate the compound’s uptake by cells, while the disulfide linkage can affect its distribution within the cytoplasm and other organelles .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the azide groups can facilitate the compound’s localization to the mitochondria or endoplasmic reticulum, where it can exert its biochemical effects .

Properties

IUPAC Name

1-azido-11-(11-azidoundecyldisulfanyl)undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44N6S2/c23-27-25-19-15-11-7-3-1-5-9-13-17-21-29-30-22-18-14-10-6-2-4-8-12-16-20-26-28-24/h1-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGNSCLNVXDBBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCN=[N+]=[N-])CCCCCSSCCCCCCCCCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44N6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80722899
Record name 1-Azido-11-[(11-azidoundecyl)disulfanyl]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80722899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881375-91-3
Record name 1-Azido-11-[(11-azidoundecyl)disulfanyl]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80722899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(11-azidoundecyl) disulfide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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